Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate
CAS No.: 681260-04-8
Cat. No.: VC7847742
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681260-04-8 |
|---|---|
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C7H11NO2/c1-3-5-4-7(5,8)6(9)10-2/h3,5H,1,4,8H2,2H3/t5-,7-/m1/s1 |
| Standard InChI Key | HEPZUSCSZCGDFO-IYSWYEEDSA-N |
| Isomeric SMILES | COC(=O)[C@]1(C[C@H]1C=C)N |
| SMILES | COC(=O)C1(CC1C=C)N |
| Canonical SMILES | COC(=O)C1(CC1C=C)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate belongs to the class of cyclopropane-containing α-amino acid derivatives. Its structure features:
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A cyclopropane ring with two adjacent stereocenters at positions 1 (R-configuration) and 2 (S-configuration).
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An amino group (-NH) at position 1.
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An ethenyl group (-CHCH) at position 2.
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A methyl ester (-COOCH) at position 1.
The stereochemistry is critical for its biological activity, as enantiomeric purity determines binding affinity to target enzymes .
Physicochemical Properties
Key physicochemical parameters are summarized below:
The compound’s low logP value suggests moderate hydrophilicity, facilitating solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Synthesis and Production
Cyclopropanation Strategies
The synthesis typically involves a cyclopropanation reaction followed by functional group modifications. A common approach utilizes:
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Vinyl Transfer: Reaction of a diazo compound with an α,β-unsaturated ester to form the cyclopropane ring.
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Stereoselective Amination: Introduction of the amino group via catalytic asymmetric hydrogenation or enzymatic resolution .
For example, the patent EP2725012A1 describes a method using stereoselective hydrolysis with microorganisms to isolate the (1R,2S)-isomer from a racemic mixture . This biocatalytic approach achieves enantiomeric excess (ee) >99%, critical for pharmaceutical applications.
Industrial-Scale Production
Industrial processes optimize yield and purity through:
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Continuous-Flow Reactors: To control exothermic cyclopropanation reactions.
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Chromatographic Purification: Using silica gel or preparative HPLC to isolate the target isomer.
Applications in Pharmaceutical Research
Role in Antiviral Drug Development
The compound’s rigid cyclopropane scaffold and hydrogen-bonding groups make it a key intermediate in protease inhibitors. Notably, it serves as a precursor to 1-amino-2-vinylcyclopropane carboxylic acid, a building block for hepatitis C virus (HCV) NS3/4A protease inhibitors . These inhibitors disrupt viral polyprotein processing, halting replication.
Broad-Spectrum Bioactivity
Beyond antivirals, derivatives exhibit:
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Anticancer Activity: By modulating apoptosis pathways.
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Antibiotic Properties: Through inhibition of bacterial cell wall synthesis.
Hydrochloride Salt and Derivatives
Methyl (1R,2S)-1-Amino-2-Ethenylcyclopropane-1-Carboxylate Hydrochloride
The hydrochloride salt (CAS 259214-58-9) enhances solubility for pharmacokinetic studies:
This salt is preferred in formulation studies due to improved stability under acidic conditions .
Structural Analogues
Replacing the ethenyl group with phenyl or alkyl groups alters bioactivity:
| Compound | Molecular Weight | Key Feature |
|---|---|---|
| Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate | 191.23 g/mol | Enhanced lipophilicity |
Future Directions
Targeted Drug Delivery
Functionalizing the ethenyl group with PEG linkers or antibody conjugates could enable tumor-selective delivery.
Green Chemistry Initiatives
Exploring biocatalytic cascades to streamline synthesis and reduce waste .
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